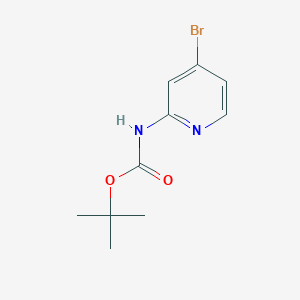

tert-Butyl (4-bromopyridin-2-yl)carbamate

Übersicht

Beschreibung

“tert-Butyl (4-bromopyridin-2-yl)carbamate” is a chemical compound with the molecular formula C10H13BrN2O2 . It has a molecular weight of 273.13 . This compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of 2-Amino-4-bromopyridine with tert-Butyl carbamate . The reaction is carried out in water for 16 hours . After the reaction, the mixture is poured onto aqueous NaHCO3 and extracted into EtOAc . The combined EtOAc phases are dried and reduced in vacuo . The final product is obtained after chromatography .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H,12,13,14) . The compound has a heavy atom count of 16 .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 273.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 . Its exact mass is 272.016022 g/mol .

Wissenschaftliche Forschungsanwendungen

Applications in Crystal Structure Analysis

tert-Butyl (4-bromopyridin-2-yl)carbamate and its derivatives have been reported for their involvement in crystallography, particularly in the study of isomorphous crystal structures. For instance, tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its iodine counterpart are part of an isostructural family of compounds. These compounds are linked in crystal structures via bifurcated N-H⋯O hydrogen bond and C-X⋯O halogen bond involving the same carbonyl group, showcasing the complex interactions and structural significance of tert-butyl carbamate derivatives in crystallography (Baillargeon et al., 2017).

Role in Organic Synthesis and Medicinal Chemistry

The compound has been utilized in organic synthesis and medicinal chemistry. For example, tert-Butyl (1-hydroxybut-3-yn-2-yl) carbamate, a similar compound, serves as an intermediate in synthesizing natural products like jaspine B, which shows cytotoxic activity against several human carcinoma cell lines. This synthesis involves multiple steps, including esterification, Bn protection, Boc protection, and more, highlighting the compound's versatility in complex organic synthesis processes (Tang et al., 2014).

Involvement in Synthesis of Protease Inhibitors

Moreover, tert-butyl carbamate derivatives are pivotal in synthesizing protease inhibitors, such as BMS-232632, an HIV protease inhibitor. The synthesis involves palladium-mediated coupling and chemoselective reduction steps, underscoring the compound's role in developing therapeutically significant molecules (Xu et al., 2002).

Role in Photoredox-Catalyzed Reactions

The compound also finds application in photoredox-catalyzed reactions. A study reported a photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate. This process establishes a new cascade pathway for assembling 3-aminochromones under mild conditions, demonstrating the compound's potential in novel synthetic pathways (Wang et al., 2022).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that boc-protected amines are commonly used in organic synthesis, particularly in peptide synthesis .

Mode of Action

The compound “2-(Boc-amino)-4-bromopyridine” is a Boc-protected amine. The Boc group (tert-butyl carbamate) is a commonly used protecting group for amines in organic synthesis. It is stable towards most nucleophiles and bases . The Boc group can be cleaved under mild acidolysis , which facilitates its interaction with targets.

Biochemical Pathways

Boc-protected amines are known to play a pivotal role in the synthesis of multifunctional targets, particularly in peptide synthesis .

Result of Action

The cleavage of the boc group under mild acidolysis is a key step in the interaction of the compound with its targets .

Biochemische Analyse

Biochemical Properties

tert-Butyl (4-bromopyridin-2-yl)carbamate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes, proteins, and other biomolecules through its bromopyridine and carbamate groups. These interactions often involve hydrogen bonding, van der Waals forces, and covalent bonding, which facilitate the formation of stable intermediates in organic synthesis .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of certain kinases and transcription factors, leading to changes in gene expression and metabolic flux. These effects can vary depending on the concentration and exposure time of the compound .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes and proteins, either inhibiting or activating their activity. This binding can lead to changes in the conformation of the target biomolecule, affecting its function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored under appropriate conditions, but it can degrade over time if exposed to light, moisture, or air. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound can be harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects on cellular function .

Eigenschaften

IUPAC Name |

tert-butyl N-(4-bromopyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRRVCLDPODLJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470526 | |

| Record name | tert-Butyl (4-bromopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

207799-10-8 | |

| Record name | tert-Butyl (4-bromopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Boc-amino)-4-bromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B112200.png)

![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B112203.png)